![molecular formula C7H3ClFN3 B065953 4-氯-7-氟吡啶并[4,3-d]嘧啶 CAS No. 175357-95-6](/img/structure/B65953.png)
4-氯-7-氟吡啶并[4,3-d]嘧啶
概述
描述
纳沙戈利德,也称为 (+)-PHNO,是一种多巴胺 D2/D3 受体激动剂。它最初被研究用于治疗帕金森病,但后来被停止。 纳沙戈利德也被探索作为潜在的放射性示踪剂,用于使用正电子发射断层扫描 (PET) 在人体受试者中对多巴胺 D2 受体的高亲和力状态进行成像 .
科学研究应用
纳沙戈利德已被用于各种科学研究应用,包括:
化学: 作为研究多巴胺受体相互作用的模型化合物。
生物学: 研究多巴胺受体在神经过程中的作用。
医学: 最初探索用于治疗帕金森病以及作为 PET 成像的放射性示踪剂。
作用机制
纳沙戈利德通过作为多巴胺 D2 和 D3 受体的激动剂发挥作用。它与这些受体结合,模拟多巴胺的作用并激活相关的信号通路。 这种激活会导致各种生理效应,包括调节运动控制和行为 .
未来方向
The pyridopyrimidine moiety, which is present in 4-Chloro-7-fluoropyrido[4,3-d]pyrimidine, is of great interest due to its biological potential . It is present in relevant drugs and has been studied in the development of new therapies . Therefore, future research may focus on exploring its therapeutic potential and improving the synthesis process.
准备方法
合成路线和反应条件
纳沙戈利德的合成涉及形成一个有机杂环化合物。 该化合物是 (4aR,10bR)-3,4,4a,5,6,10b-六氢-2H-萘并[1,2-b][1,4]氧杂环己烷,在 4 位和 9 位分别被丙基和羟基取代 .
工业生产方法
纳沙戈利德的工业生产方法由于其在临床开发中被停止,因此没有广泛的文献记载。合成通常涉及标准的有机化学技术,如环化和取代反应,在受控条件下进行。
化学反应分析
反应类型
纳沙戈利德会经历多种类型的化学反应,包括:
氧化: 纳沙戈利德可以被氧化形成不同的衍生物。
还原: 还原反应可以修饰纳沙戈利德中存在的官能团。
取代: 纳沙戈利德可以进行取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及用于取代反应的各种亲核试剂。这些反应通常在受控的温度和 pH 条件下进行,以确保特异性和产率。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能会产生羟基化的衍生物,而取代反应可以产生各种取代的萘并[1,2-b][1,4]氧杂环己烷化合物。
相似化合物的比较
类似化合物
普拉克索: 另一种用于治疗帕金森病的多巴胺激动剂。
罗匹尼罗: 一种多巴胺激动剂,在治疗帕金森病和不安腿综合征方面具有类似的应用。
罗替戈汀: 一种用于帕金森病治疗的经皮贴剂中的多巴胺激动剂。
独特之处
纳沙戈利德对多巴胺 D2 和 D3 受体具有高亲和力,这使其成为研究这些受体高亲和力状态的宝贵工具。 它作为 PET 成像放射性示踪剂的潜力也使其与其他多巴胺激动剂区别开来 .
属性
IUPAC Name |
4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN3/c8-7-4-2-10-6(9)1-5(4)11-3-12-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHJLZHSKXZCIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444661 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-95-6 | |
| Record name | 4-chloro-7-fluoropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

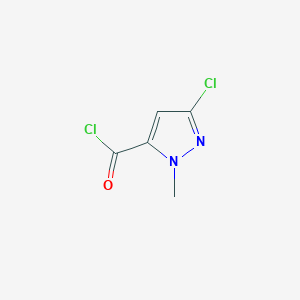
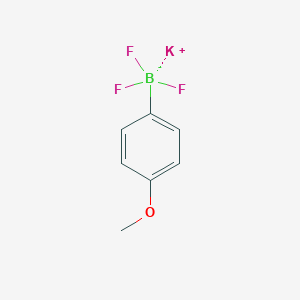
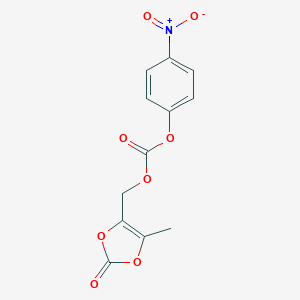
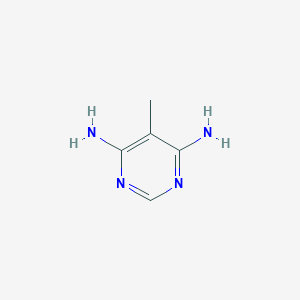

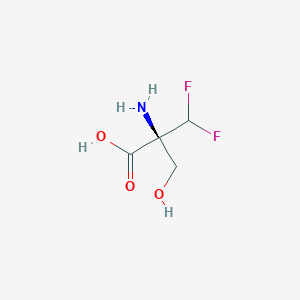
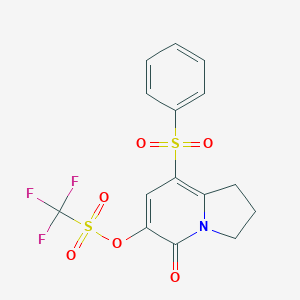
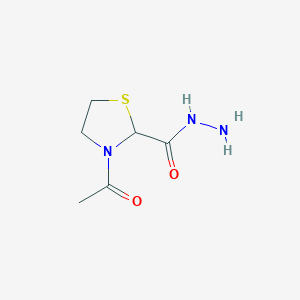
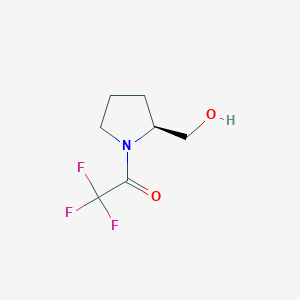
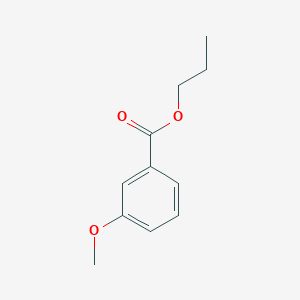
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)

![2,5-Dioxo-1-[6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoyloxy]pyrrolidine-3-sulfonic acid](/img/structure/B65913.png)
